![molecular formula C23H20N4O4 B2477040 3-[5-[[4-[(Prop-2-enoylamino)methyl]benzoyl]amino]pyridin-2-yl]oxybenzamide CAS No. 2198154-06-0](/img/structure/B2477040.png)
3-[5-[[4-[(Prop-2-enoylamino)methyl]benzoyl]amino]pyridin-2-yl]oxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-[[4-[(Prop-2-enoylamino)methyl]benzoyl]amino]pyridin-2-yl]oxybenzamide, commonly known as PDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of PDP is not fully understood. However, studies have shown that PDP exerts its antitumor activity by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins in cells. PDP has also been found to induce the accumulation of misfolded proteins in cancer cells, leading to their death.
Biochemical and Physiological Effects:
PDP has been found to have several biochemical and physiological effects. Studies have shown that PDP can induce the accumulation of misfolded proteins in cancer cells, leading to their death. PDP has also been found to inhibit the growth and metastasis of cancer cells in vitro and in vivo. Additionally, PDP has been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the major advantages of PDP is its potent antitumor activity, which makes it a promising candidate for the development of anticancer drugs. PDP has also been found to have anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of other diseases. However, one of the limitations of PDP is its complex synthesis process, which makes it difficult to produce in large quantities.
将来の方向性
There are several future directions for the study of PDP. One of the major areas of research is the development of PDP-based anticancer drugs. Studies have shown that PDP has potent antitumor activity and can induce apoptosis in cancer cells. Additionally, further research is needed to understand the mechanism of action of PDP and its biochemical and physiological effects. Another area of research is the development of more efficient synthesis methods for PDP, which could make it more accessible for research purposes.
Conclusion:
In conclusion, PDP is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PDP has potent antitumor activity and can induce apoptosis in cancer cells. Additionally, PDP has anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of other diseases. Further research is needed to understand the mechanism of action of PDP and its biochemical and physiological effects.
合成法
PDP can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis process involves the reaction of 2-chloro-5-nitropyridine with 4-aminobenzoic acid, followed by the reaction of the intermediate product with 4-[(prop-2-enoylamino)methyl]benzoic acid. This intermediate product is then reacted with 3,5-dihydroxybenzoyl chloride to form the final product, PDP.
科学的研究の応用
PDP has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of PDP is in the field of cancer research. Studies have shown that PDP has potent antitumor activity and can induce apoptosis in cancer cells. PDP has also been found to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
特性
IUPAC Name |
3-[5-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]pyridin-2-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-2-20(28)25-13-15-6-8-16(9-7-15)23(30)27-18-10-11-21(26-14-18)31-19-5-3-4-17(12-19)22(24)29/h2-12,14H,1,13H2,(H2,24,29)(H,25,28)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOVHHJDIYUVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)OC3=CC=CC(=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-{4-[(Prop-2-enamido)methyl]benzamido}pyridin-2-yl)oxy]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

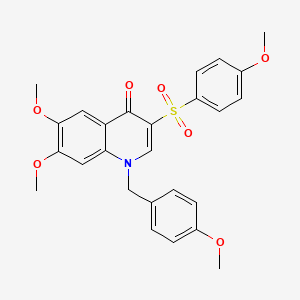
![2-(tert-butyl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2476960.png)
![1-(4-bromobenzyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2476962.png)

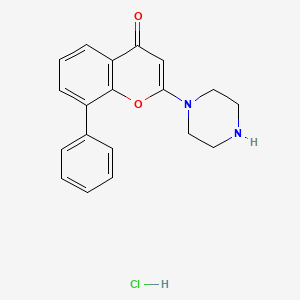

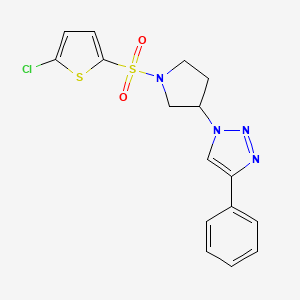

![3-(4-Chlorophenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2476970.png)

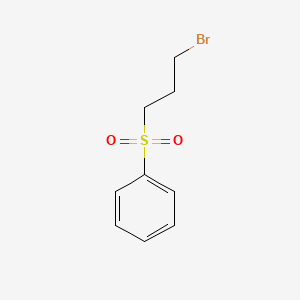
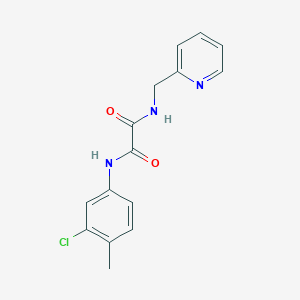
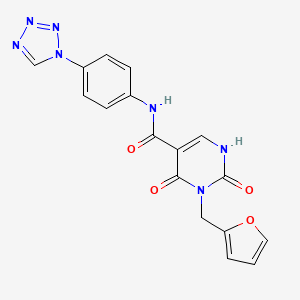
![(5S,7R)-5-(1-Methylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2476979.png)